molecular formula C10H9FN2O B2593440 N-[cyano(3-fluorophenyl)methyl]acetamide CAS No. 866136-30-3

N-[cyano(3-fluorophenyl)methyl]acetamide

Cat. No.: B2593440
CAS No.: 866136-30-3
M. Wt: 192.193
InChI Key: SEIFDLXHOZAACL-UHFFFAOYSA-N
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Description

N-[cyano(3-fluorophenyl)methyl]acetamide is an organic compound with the molecular formula C10H9FN2O It is characterized by the presence of a cyano group (–CN) attached to a 3-fluorophenyl group, which is further connected to an acetamide moiety

Scientific Research Applications

N-[cyano(3-fluorophenyl)methyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Safety and Hazards

The safety data sheet for a similar compound, 2-cyano-N-[(3-fluorophenyl)methyl]acetamide, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

As for future directions, the diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade . The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(3-fluorophenyl)methyl]acetamide typically involves the reaction of 3-fluorobenzylamine with cyanoacetic acid or its derivatives under appropriate conditions. One common method includes the following steps:

    Formation of the Intermediate: 3-fluorobenzylamine is reacted with cyanoacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the intermediate cyanoacetyl derivative.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(3-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.

    Condensation Reactions: Catalysts such as piperidine or pyridine in solvents like ethanol or methanol.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substituted Derivatives: Various substituted this compound derivatives.

    Heterocyclic Compounds: Formation of heterocycles such as pyridines or quinolines.

    Amines: Reduction products include primary or secondary amines.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(3-chlorophenyl)methyl]acetamide
  • N-[cyano(3-bromophenyl)methyl]acetamide
  • N-[cyano(3-methylphenyl)methyl]acetamide

Uniqueness

N-[cyano(3-fluorophenyl)methyl]acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[cyano-(3-fluorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-7(14)13-10(6-12)8-3-2-4-9(11)5-8/h2-5,10H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEIFDLXHOZAACL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C#N)C1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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